(3S)-1-methanesulfonylpyrrolidin-3-amine
CAS No.: 651056-84-7; 773053-81-9
Cat. No.: VC7047392
Molecular Formula: C5H12N2O2S
Molecular Weight: 164.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 651056-84-7; 773053-81-9 |
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Molecular Formula | C5H12N2O2S |
Molecular Weight | 164.22 |
IUPAC Name | (3S)-1-methylsulfonylpyrrolidin-3-amine |
Standard InChI | InChI=1S/C5H12N2O2S/c1-10(8,9)7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m0/s1 |
Standard InChI Key | UDYSDVVJHGYAHB-YFKPBYRVSA-N |
SMILES | CS(=O)(=O)N1CCC(C1)N |
Introduction
Chemical Identity and Structural Features
(3S)-1-Methanesulfonylpyrrolidin-3-amine is characterized by the molecular formula C₅H₁₂N₂O₂S and a molecular weight of 164.22 g/mol . Its IUPAC name, (3S)-1-methylsulfonylpyrrolidin-3-amine, reflects the stereochemistry at the 3rd carbon, which is critical for its interactions in biological systems . The compound’s structure includes:
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A pyrrolidine ring (a five-membered saturated heterocycle with four carbon atoms and one nitrogen atom).
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A methanesulfonyl group (-SO₂CH₃) attached to the nitrogen atom at the 1st position.
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An amine group (-NH₂) at the 3rd position, which is in the S configuration .
Table 1: Key Molecular Descriptors
The stereochemical purity of the compound is verified by its 97% purity in commercial samples, as reported by Advanced ChemBlocks .
Synthesis and Preparation
The synthesis of (3S)-1-methanesulfonylpyrrolidin-3-amine typically involves the reaction of pyrrolidin-3-amine with methanesulfonyl chloride under controlled conditions. The stereoselectivity of the process is achieved either through the use of chiral starting materials or via resolution techniques . A key intermediate in this pathway is the hydrochloride salt (3S)-1-methanesulfonylpyrrolidin-3-amine hydrochloride (CAS: 651056-84-7), which has a molecular weight of 200.69 g/mol and is utilized in further pharmaceutical derivatization .
Table 2: Synthesis Overview
Step | Reaction Component | Conditions | Outcome |
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1 | Pyrrolidin-3-amine | Methanesulfonyl chloride | Formation of sulfonamide bond |
2 | Chiral resolution | Chromatography | Isolation of (3S)-enantiomer |
3 | Salt formation | HCl treatment | Hydrochloride salt derivative |
The hydrochloride salt is commercially available at 97% purity for research purposes, with a price of $340.90 per gram (1g scale) .
Physical and Chemical Properties
While the compound’s solubility data remain unspecified in open sources, its structural analogs suggest moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The methanesulfonyl group enhances stability against enzymatic degradation, a feature advantageous in drug design .
Key Observations:
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Thermal Stability: The sulfonamide group contributes to high thermal stability, making the compound suitable for high-temperature reactions.
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Stereochemical Impact: The (3S)-configuration influences its binding affinity in enzyme-substrate interactions, as seen in studies on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors .
Vendor | Purity | Price (1g) | Availability |
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Advanced ChemBlocks | 97% | $340.90 | 8–12 weeks lead time |
Vulcanchem | Not specified | - | Research use only |
Handling requires standard laboratory precautions, including the use of gloves and eye protection. The hydrochloride salt form demands airtight storage to prevent hygroscopic degradation .
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